

Application Notes & Protocols: Analytical Methods for Rapamycin Quantification in Tissue Samples

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Compound of Interest

Compound Name: *Rapamycin-13C,d3*

Cat. No.: *B15609664*

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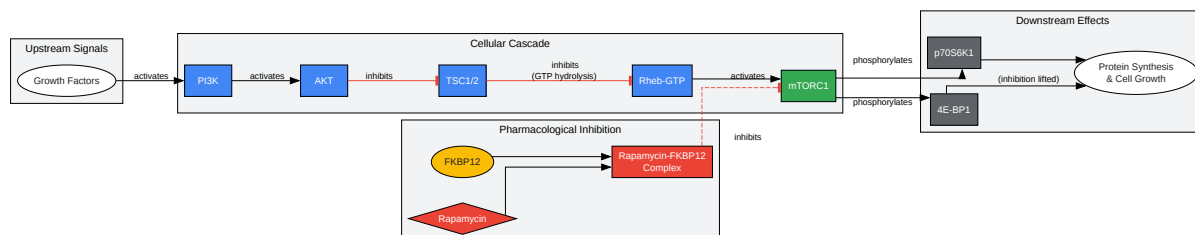
Audience: Researchers, scientists, and drug development professionals.

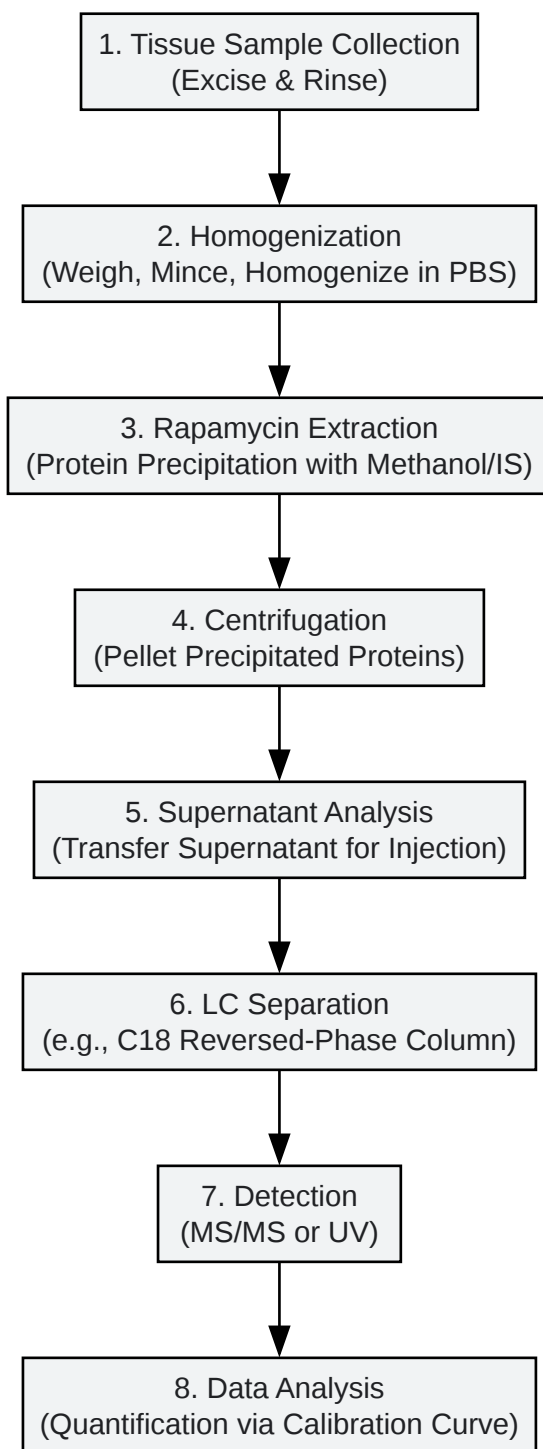
Introduction Rapamycin (also known as Sirolimus) is a potent immunosuppressant and a specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial kinase in cell signaling pathways that regulate growth, proliferation, and metabolism.[1] The accurate and precise measurement of rapamycin concentrations in tissue is fundamental for preclinical studies, therapeutic drug monitoring, and understanding its pharmacokinetic and pharmacodynamic profiles. The selection of an analytical method is contingent upon the required sensitivity, specificity, and the instrumentation available. These application notes provide detailed methodologies for robust rapamycin quantification in tissue samples, covering sample preparation and the two most prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin exerts its function by forming a complex with the intracellular protein FK506-binding protein-12 (FKBP12).[2][3] This rapamycin-FKBP12 complex then binds directly to the FRB domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[2] mTORC1 is a central regulator of cell growth and protein synthesis, integrating signals from growth factors (like Insulin and IGF1) and nutrients.[2][4] Its inhibition by the rapamycin-FKBP12 complex prevents the phosphorylation of key downstream effectors, including S6 kinase 1 (S6K1) and

eIF-4E-binding protein 1 (4E-BP1), ultimately leading to a reduction in protein synthesis and cell proliferation.[1][5]





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